molecular formula C10H9NO4S B2877166 4-[(Prop-2-yn-1-yl)sulfamoyl]benzoic acid CAS No. 923248-74-2

4-[(Prop-2-yn-1-yl)sulfamoyl]benzoic acid

Cat. No.: B2877166
CAS No.: 923248-74-2
M. Wt: 239.25
InChI Key: JLYMDTVAWSENHL-UHFFFAOYSA-N
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Description

4-[(Prop-2-yn-1-yl)sulfamoyl]benzoic acid is a chemical compound with the molecular formula C10H9NO4S and a molecular weight of 239.25 g/mol It is characterized by the presence of a benzoic acid moiety substituted with a prop-2-yn-1-ylsulfamoyl group

Preparation Methods

The synthesis of 4-[(Prop-2-yn-1-yl)sulfamoyl]benzoic acid typically involves the reaction of 4-aminobenzoic acid with prop-2-yn-1-ylsulfonyl chloride under basic conditions . The reaction proceeds through the formation of an intermediate sulfonamide, which is subsequently hydrolyzed to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to enhance yield and purity.

Chemical Reactions Analysis

4-[(Prop-2-yn-1-yl)sulfamoyl]benzoic acid undergoes various chemical reactions, including:

Scientific Research Applications

4-[(Prop-2-yn-1-yl)sulfamoyl]benzoic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is employed in the study of enzyme inhibition and protein interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(Prop-2-yn-1-yl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The prop-2-yn-1-ylsulfamoyl group can form covalent bonds with active site residues, leading to inhibition of enzyme activity or modulation of receptor function. This interaction can affect various biochemical pathways, resulting in the desired therapeutic or biological effect .

Properties

IUPAC Name

4-(prop-2-ynylsulfamoyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4S/c1-2-7-11-16(14,15)9-5-3-8(4-6-9)10(12)13/h1,3-6,11H,7H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLYMDTVAWSENHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNS(=O)(=O)C1=CC=C(C=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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